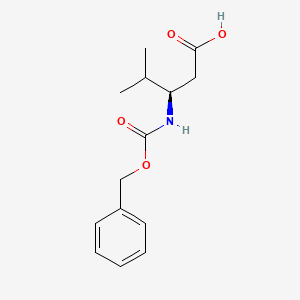

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Descripción general

Descripción

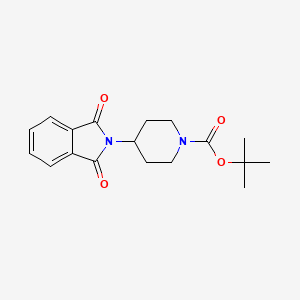

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidor de Prolidasa

“(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid” es un potente inhibidor de la prolidasa . La prolidasa es una peptidasa específica que escinde dipéptidos con un residuo C-terminal prolil e hidroxilprolil . Esto lo hace útil en la investigación relacionada con estos tipos específicos de dipéptidos.

Síntesis de N-(L-Prolil)-β-alanina

Este compuesto se utiliza en la síntesis de N-(L-Prolil)-β-alanina , que es un derivado del aminoácido beta natural β-Alanina . Esto amplía sus aplicaciones a cualquier investigación que involucre β-Alanina o sus derivados.

Terapia de la enfermedad de Alzheimer

El compuesto se ha utilizado en el diseño y síntesis de 1,4,6-trisustituidos benzimidazoles como inhibidores de CDK5 . CDK5 es una de las quinasas que pueden hiperfosforilar la proteína tau . La inhibición selectiva del complejo CDK5/p25 puede ser un componente útil para la terapia de la enfermedad de Alzheimer .

Investigación contra el cáncer

El compuesto se ha utilizado en la síntesis total de tubulisina D , un producto natural con potencial actividad anticancerígena . Esto lo hace relevante en la investigación del cáncer, particularmente en el desarrollo de nuevos fármacos contra el cáncer.

Síntesis de aminoácidos gamma

El compuesto se ha utilizado en la síntesis de los dos aminoácidos gamma en los fragmentos Tuv y Tup de la tubulisina . Esto amplía sus aplicaciones a cualquier investigación que involucre estos tipos específicos de aminoácidos gamma.

Desarrollo de análogos de benzimidazol

El compuesto se ha utilizado en el desarrollo de análogos de benzimidazol basados en el conocido inhibidor no selectivo de CDK5 ®-Roscovitina . Esto lo hace útil en la investigación relacionada con el desarrollo de nuevos inhibidores de quinasas.

Mecanismo De Acción

Target of Action

The compound is a derivative of the benzyloxycarbonyl (cbz) group , which is commonly used to protect amines in organic synthesis .

Mode of Action

The Cbz group, including CBZ-D-BETA-HOMOVALINE, protects amines by forming less reactive carbamates . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Biochemical Pathways

The cbz group plays a significant role in peptide synthesis . It was an essential part of the early days of peptide synthesis .

Result of Action

The result of the action of CBZ-D-BETA-HOMOVALINE is the protection of amines, making them less reactive and thus preventing unwanted reactions during organic synthesis .

Action Environment

The action of CBZ-D-BETA-HOMOVALINE, like other Cbz-protected compounds, can be influenced by various environmental factors. For instance, although Cbz is stable to bases and acids, harsh conditions can cleave it as well .

Propiedades

IUPAC Name |

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKWOAKMXYWOIM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514454 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215608-32-5 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)